

A Comprehensive Technical Guide to Estradiol 3-Methyl Ether and its Research Applications

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Compound of Interest

Compound Name: *Estradiol 3-methyl ether*

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This in-depth technical guide provides a thorough overview of **Estradiol 3-methyl ether**, a synthetic estrogen derivative. The following sections detail its various synonyms, key quantitative data from research, experimental protocols for its use and synthesis, and an exploration of its potential signaling pathways.

Nomenclature: Synonyms and Identifiers

Estradiol 3-methyl ether is known by a variety of names in scientific literature and chemical databases. A comprehensive list of these synonyms and identifiers is provided below for clear identification and cross-referencing in research.

Type	Identifier
Common Names	Estradiol 3-methyl ether, 3-Methoxyestradiol, 3-O-Methyl Estradiol, EDME
IUPAC Name	(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol
CAS Number	1035-77-4
Other Names	(17 β)-3-Methoxyestra-1,3,5(10)-trien-17-ol, 17 β -Estradiol 3-Methyl Ether, 3-Methoxy-13 β -methyl-1,3,5(10)-gonatrien-17 β -ol, NSC 58851, β -Estradiol 3-methyl ether, 1,3,5(10)-Estratriene-3,17 β -diol 3-methyl ether, 17 β -Hydroxy-3-methoxy-1,3,5(10)-estratriene

Quantitative Data Summary

The following tables summarize key quantitative data regarding the biological activity of **Estradiol 3-methyl ether** and its derivatives from various experimental studies.

Table 1: In Vitro Biological Activity

Parameter	Cell Line	Value	Reference
EC50 for Microtubule Network Disruption	V79	9 μ M	[1][2]
IC50 for Antiproliferative Activity	MDA-MB-231	12 μ M	[3]
IC50 for Antiproliferative Activity	MCF-7	10-25 μ M	[3]
IC50 for Antiproliferative Activity	Ishikawa	12 μ M	[3]

Table 2: Effects on Cholesterol

Effect	Model System	Observation	Reference
Serum Cholesterol Levels	High-Fat Diet Murine Model	Decrease	[1]
Body Weight	High-Fat Diet Murine Model	Increased weight loss	[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **Estradiol 3-methyl ether**, including its synthesis and biological evaluation.

Synthesis of Estradiol 3-Methyl Ether

A common method for the synthesis of **Estradiol 3-methyl ether** involves the methylation of the phenolic hydroxyl group of estradiol. A general protocol is as follows:

- Starting Material: Estradiol.

- Reagents: A methylating agent such as dimethyl sulfate or methyl iodide, and a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone).
- Procedure: a. Dissolve estradiol in the solvent. b. Add the base and the methylating agent to the solution. c. Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture and filter to remove the base. e. Evaporate the solvent under reduced pressure. f. Purify the crude product by column chromatography on silica gel to yield **Estradiol 3-methyl ether**.

An optimized, enantioselective total synthesis has also been developed, achieving a total yield of 15% in five reaction vessels with four purifications[4].

Cell Proliferation Assay (MTT Assay)

The antiproliferative effects of **Estradiol 3-methyl ether** can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5×10^5 cells per well and allow them to adhere for 24 hours.
- Treatment: Treat the cells with various concentrations of **Estradiol 3-methyl ether** (e.g., 0.01 to 100 μM) for a specified period (e.g., 24, 48, 72, or 96 hours).
- MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC_{50} value, which is the concentration of the compound that inhibits cell growth by 50%.

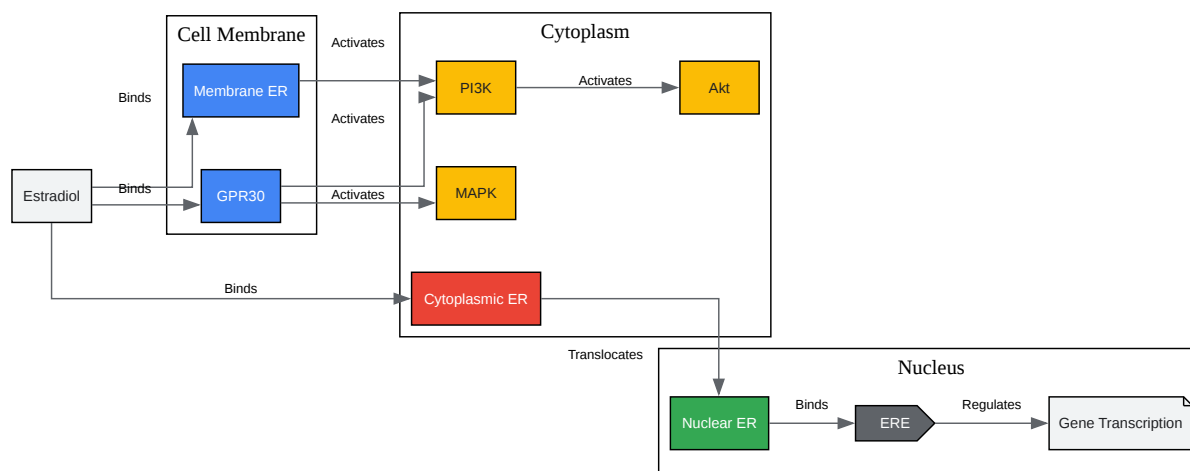
Microtubule Disruption Assay

The effect of **Estradiol 3-methyl ether** on microtubule networks can be visualized and quantified in cultured cells.

- **Cell Culture and Treatment:** Culture cells (e.g., V79 Chinese hamster cells) on coverslips and treat with varying concentrations of **Estradiol 3-methyl ether** for a defined period.
- **Immunofluorescence Staining:** a. Fix the cells with a suitable fixative (e.g., methanol or paraformaldehyde). b. Permeabilize the cells with a detergent (e.g., Triton X-100). c. Block non-specific binding sites with a blocking solution (e.g., bovine serum albumin). d. Incubate with a primary antibody against α -tubulin. e. Wash and incubate with a fluorescently labeled secondary antibody. f. Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
- **Microscopy and Analysis:** Visualize the microtubule network using a fluorescence microscope. The disruption of the microtubule network can be quantified by observing changes in microtubule morphology and density.

Signaling Pathways and Mechanisms of Action

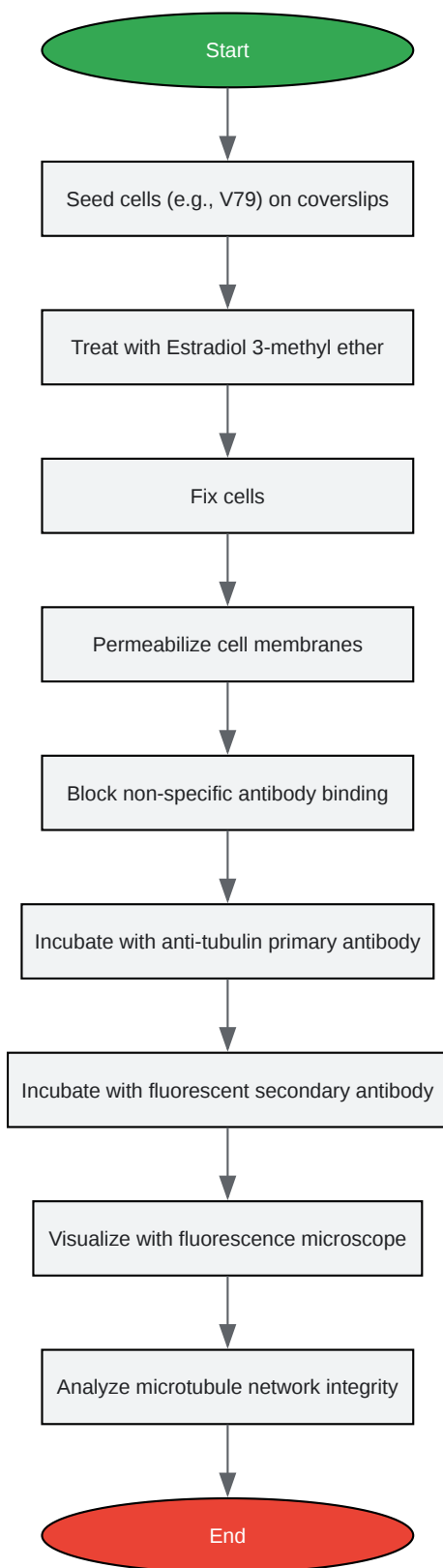
While the direct signaling pathways of **Estradiol 3-methyl ether** are not as extensively studied as its parent compound, estradiol, or its metabolite, 2-methoxyestradiol, its biological activities suggest interactions with key cellular processes. The diagrams below illustrate relevant signaling pathways that may be influenced by **Estradiol 3-methyl ether** and related compounds.



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Caption: Classical Estrogen Signaling Pathways.

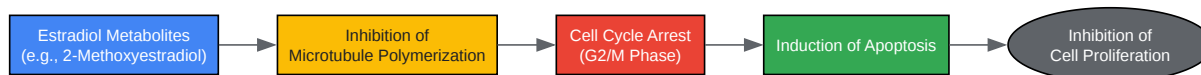
The above diagram illustrates the classical signaling pathways of estradiol, which involve binding to estrogen receptors (ER) in the cytoplasm and nucleus, leading to the regulation of gene transcription. Membrane-associated ERs and G-protein coupled receptors (GPR30) can also mediate rapid, non-genomic effects through pathways like PI3K/Akt and MAPK.



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Caption: Experimental Workflow for Microtubule Disruption Assay.

This workflow outlines the key steps in an immunofluorescence-based assay to assess the impact of **Estradiol 3-methyl ether** on the cellular microtubule network.



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Caption: Proposed Antiproliferative Mechanism of Action.

Based on studies of related compounds like 2-methoxyestradiol, a likely mechanism for the antiproliferative effects of **Estradiol 3-methyl ether** involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.

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